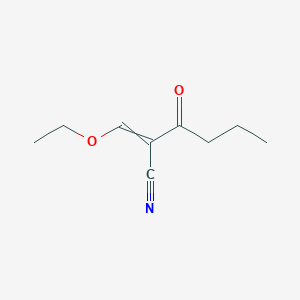

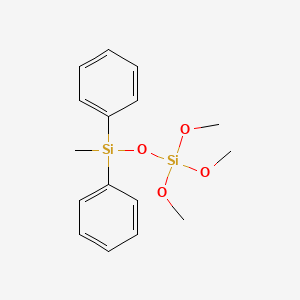

![molecular formula C14H21N5O4 B14280476 (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)

(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

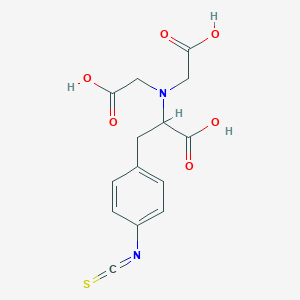

This compound is a nucleoside analog, specifically a purine nucleoside. Its systematic name is (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . Let’s break down its structure:

- The purine base consists of a fused pyrimidine and imidazole ring system.

- The sugar moiety is a ribose sugar (hence the term “nucleoside”).

准备方法

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the protection of the ribose hydroxyl groups, followed by glycosylation with the appropriate purine base. Deprotection and further modifications yield the final compound.

化学反应分析

Reactions:

Glycosylation: The key step involves attaching the purine base to the ribose sugar via a glycosidic bond.

Hydrolysis: Removal of protecting groups.

Phosphorylation: Addition of phosphate groups to the purine base.

Protecting Groups: Commonly used protecting groups include TBDMS (tert-butyldimethylsilyl) and benzoyl groups.

Deprotection: Acidic conditions (e.g., TFA, HCl) remove protecting groups.

Phosphorylation: Phosphoramidite chemistry using phosphoramidite reagents.

Major Products: The major product is the desired nucleoside analog itself.

科学研究应用

Chemistry:

Drug Development: Nucleoside analogs serve as antiviral and anticancer agents.

Enzyme Inhibition Studies: Researchers use them to study enzyme mechanisms.

Nucleic Acid Research: They help elucidate RNA and DNA functions.

Antiviral Agents: Some nucleoside analogs inhibit viral replication (e.g., AZT for HIV).

Anticancer Drugs: They interfere with cancer cell proliferation.

Diagnostic Tools: Radioactively labeled nucleosides aid in imaging studies.

Pharmaceuticals: Nucleoside analogs are essential components of many drugs.

Biotechnology: Used in gene synthesis and modification.

作用机制

The compound likely exerts its effects by:

Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA during replication, leading to chain termination.

Disruption of Base Pairing: Incorrect base pairing due to the analog’s altered structure interferes with normal nucleic acid function.

属性

分子式 |

C14H21N5O4 |

|---|---|

分子量 |

323.35 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H21N5O4/c1-6(2)3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(22)10(21)7(4-20)23-14/h5-7,10-11,14,20-22H,3-4H2,1-2H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |

InChI 键 |

JHOZQWHQEVTLAV-FRJWGUMJSA-N |

手性 SMILES |

CC(C)CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

规范 SMILES |

CC(C)CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

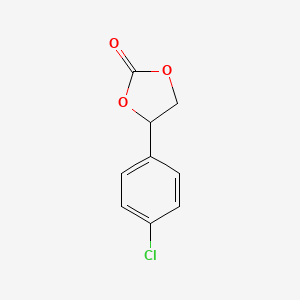

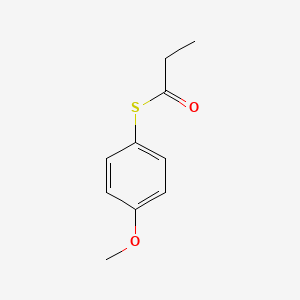

![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)

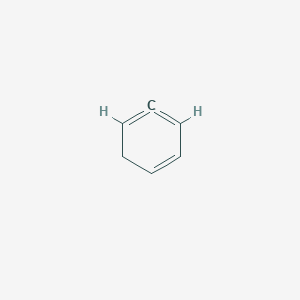

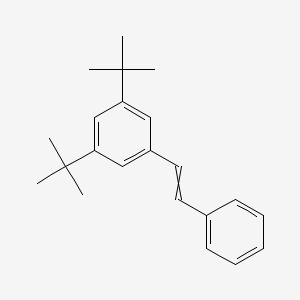

![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)

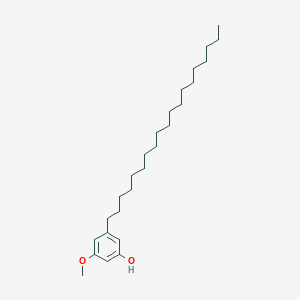

![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)

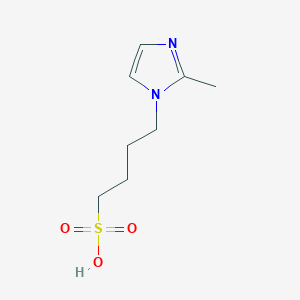

![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)